2-Bromo-n-ethylpropanamide

Physicochemical Properties LogP Boiling Point

2-Bromo-N-ethylpropanamide (CAS 5349-31-5) is a well-defined α-bromoamide compound with the molecular formula C5H10BrNO and a molecular weight of 180.04 g/mol. It is a derivative of propanamide, characterized by a bromine atom at the 2-position and an N-ethyl group.

Molecular Formula C5H10BrNO
Molecular Weight 180.04 g/mol
CAS No. 5349-31-5
Cat. No. B1266545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-n-ethylpropanamide
CAS5349-31-5
Molecular FormulaC5H10BrNO
Molecular Weight180.04 g/mol
Structural Identifiers
SMILESCCNC(=O)C(C)Br
InChIInChI=1S/C5H10BrNO/c1-3-7-5(8)4(2)6/h4H,3H2,1-2H3,(H,7,8)
InChIKeyDOQUSEJOWOMUEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-ethylpropanamide (CAS 5349-31-5): A Defined α-Bromoamide for Chemical Synthesis and Medicinal Chemistry Research


2-Bromo-N-ethylpropanamide (CAS 5349-31-5) is a well-defined α-bromoamide compound with the molecular formula C5H10BrNO and a molecular weight of 180.04 g/mol . It is a derivative of propanamide, characterized by a bromine atom at the 2-position and an N-ethyl group . This compound is primarily utilized as a synthetic intermediate and alkylating agent in organic and medicinal chemistry . Its physicochemical properties, including a density of 1.378 g/cm³ and a boiling point of 265.8 °C at 760 mmHg, are established, providing a reliable foundation for its handling and application in research settings [1].

Why 2-Bromo-N-ethylpropanamide (5349-31-5) Cannot Be Directly Substituted by Other α-Bromoamides in Critical Applications


Generic substitution with alternative α-bromoamides, such as unsubstituted 2-bromopropanamide (CAS 5875-25-2) or its N-methyl analog, is not advisable due to the profound impact of N-substitution on molecular properties, reactivity, and downstream applications. The N-ethyl group in 2-Bromo-N-ethylpropanamide significantly alters key physicochemical parameters, including LogP and boiling point, which directly affect solubility, reaction kinetics, and purification strategies . More critically, the specific N-alkyl amide moiety dictates the outcome of stereoselective reactions, as documented in studies on enantioselective substitution with amines, where the N-substituent influences both yield and enantiomeric excess [1]. Using an analog with a different N-substituent would necessitate a full re-optimization of reaction conditions and validation of the resulting product profile, introducing significant risk and cost to research and development timelines.

Product-Specific Quantitative Evidence for 2-Bromo-N-ethylpropanamide (5349-31-5): Comparative Data for Informed Procurement


Comparative Physicochemical Property Profile: 2-Bromo-N-ethylpropanamide vs. 2-Bromopropanamide

The N-ethyl substitution on 2-Bromo-N-ethylpropanamide results in a significantly higher lipophilicity compared to its unsubstituted parent compound, 2-bromopropanamide (CAS 5875-25-2). This is a critical differentiator for solubility and purification strategies in organic synthesis. The target compound exhibits a LogP of 0.69, indicating greater partitioning into organic phases than its more polar parent, which has a lower LogP . Additionally, the boiling point is elevated, providing a different handling profile. This data is essential for method development and reaction optimization, as it directly impacts solubility, extraction efficiency, and chromatographic behavior.

Physicochemical Properties LogP Boiling Point Analytical Chemistry

Reactivity in Enantioselective Amine Substitution: A Class-Level Performance Insight for 2-Bromopropanamides

While direct head-to-head data for 2-Bromo-N-ethylpropanamide against a specific comparator is absent, class-level studies on enantiomeric 2-bromopropanamides provide quantitative benchmarks for their use in stereoselective synthesis. In reactions with primary, secondary, or tertiary amines in toluene at room temperature, these compounds yield the corresponding amino or quaternary ammonium amides. Notably, when using good nucleophiles, products can be obtained in high yield and high enantiomeric excess (e.e.) by manipulating reaction conditions (with or without Ag2O) [1]. This established class reactivity suggests that 2-Bromo-N-ethylpropanamide can be a valuable chiral building block for the synthesis of alaninamide derivatives, a key scaffold in medicinal chemistry. Its specific N-ethyl group will further dictate the stereochemical outcome, making it a distinct entity from other N-substituted analogs.

Asymmetric Synthesis Enantioselective Reaction Nucleophilic Substitution Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 2-Bromo-N-ethylpropanamide (5349-31-5)


Synthesis of N-Alkyl Alaninamide Derivatives via Stereoselective Substitution

This compound is optimally employed in the synthesis of chiral N-alkyl alaninamide building blocks. The α-bromo position is a reactive site for nucleophilic substitution by a variety of amines, and the established class-level methodology shows that high yields and enantiomeric excess can be achieved under controlled conditions (e.g., in toluene at room temperature) . The resulting alaninamides are valuable intermediates in the development of peptidomimetics and other biologically active molecules.

Intermediate in the Preparation of Specialized Agrochemicals and Pharmaceuticals

2-Bromo-N-ethylpropanamide serves as a versatile alkylating agent and synthetic intermediate in the multi-step synthesis of more complex molecules for the agrochemical and pharmaceutical industries . Its specific N-ethyl amide functionality can be leveraged to install a desired substructure into a target molecule, a role where its unique properties—including the defined LogP and boiling point —provide predictable and reproducible performance.

Investigative Tool in Cross-Coupling Methodology Development

As a representative α-bromoamide, this compound is a valuable substrate for exploring and optimizing new cross-coupling reactions, such as the nickel-catalyzed Negishi coupling with organozinc reagents . Its reactivity profile and the presence of the N-ethyl amide group make it a relevant model substrate for developing methodologies applicable to the synthesis of more complex and pharmaceutically relevant amide-containing molecules.

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